Gabexate Mesilate

Enzymology Pharmacology In Vitro Assay

Gabexate Mesilate (FOY) is the definitive serine protease inhibitor for acute pancreatitis research where the primary endpoint is complication reduction. With precisely characterized IC50 values (trypsin 9.4 μM, plasmin 30 μM, kallikrein 41 μM, thrombin 110 μM) and an ultra-short half-life of ~55 seconds demanding continuous infusion, it provides rigorous experimental control unmatched by Nafamostat, Camostat, or Aprotinin. The ≥98% purity material is ideal for formulation stability studies and oxidative stress pathway investigation in rodent AP models.

Molecular Formula C17H27N3O7S
Molecular Weight 417.5 g/mol
CAS No. 56974-61-9
Cat. No. B001245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabexate Mesilate
CAS56974-61-9
SynonymsFoy
Gabexate
Gabexate Mesilate
Gabexate Mesylate
Gabexate Methanesulfonate
Gabexate Monomethanesulfonate
Gabexate Monomethanesulfonate, 14C Labeled Cpd
Gabexate Monomethanesulfonate, 14C-Labeled Cpd
Mesilate, Gabexate
Mesylate, Gabexate
Methanesulfonate, Gabexate
Monomethanesulfonate, Gabexate
Molecular FormulaC17H27N3O7S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O
InChIInChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4)
InChIKeyDNTNDFLIKUKKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gabexate Mesilate Procurement Guide: Protease Inhibitor Selection for Pancreatitis and DIC Research


Gabexate Mesilate (CAS 56974-61-9), also known as FOY, is a synthetic, low-molecular-weight (417 Da), non-peptide serine protease inhibitor developed in Japan in the 1970s [1]. It functions as a competitive inhibitor of multiple serine proteases, including trypsin, plasmin, plasma kallikrein, thrombin, urokinase, and Factor Xa . The compound is primarily indicated for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC), and is also utilized as a regional anticoagulant in hemodialysis procedures [2]. Critically, Gabexate Mesilate is characterized by an exceptionally short elimination half-life of approximately 55 seconds in human blood, necessitating its administration as a continuous intravenous infusion rather than as a bolus injection [3].

Why Gabexate Mesilate Cannot Be Substituted with Nafamostat or Aprotinin in Research Protocols


Generic substitution among synthetic serine protease inhibitors—particularly Gabexate Mesilate, Nafamostat Mesilate, Camostat Mesilate, and the polypeptide Aprotinin—is precluded by substantial differences in their respective enzyme inhibition profiles, pharmacokinetic properties, and proven clinical efficacy. For instance, direct in vitro comparisons reveal that Nafamostat inhibits trypsin, plasmin, thrombin, and pancreatic kallikrein with markedly greater potency than Gabexate, and unlike Gabexate, it effectively inhibits complement-mediated hemolysis in undiluted serum [1]. Furthermore, Gabexate is uniquely characterized by an ultra-short half-life of approximately 55 seconds, which dictates a specific, continuous infusion regimen that differs fundamentally from the administration requirements of other inhibitors [2]. Meta-analyses of clinical trials underscore these differences, showing that while Gabexate reduces complication rates in severe acute pancreatitis, it does not improve mortality, a distinction that has direct implications for protocol design and expected research outcomes [3].

Gabexate Mesilate Comparator Evidence: Quantitative Differentiation from Nafamostat, Aprotinin, and Ulinastatin


Comparative Enzyme Inhibition Potency: Gabexate Mesilate vs. Nafamostat Mesilate (In Vitro)

In a direct head-to-head in vitro study, nafamostat mesilate inhibited trypsin, plasmin, thrombin, and pancreatic kallikrein more potently than gabexate mesilate [1]. Unlike gabexate, nafamostat also inhibited complement-mediated hemolysis in undiluted serum [1].

Enzymology Pharmacology In Vitro Assay

Specific Enzyme IC50 Profiles: Gabexate Mesilate vs. In-Class Serine Protease Inhibitors

Gabexate mesilate exhibits a specific and quantifiable inhibitory profile against several serine proteases, with IC50 values of 9.4 μM for trypsin, 30 μM for plasmin, 41 μM for plasma kallikrein, and 110 μM for thrombin . This profile differs from other inhibitors like aprotinin, which targets trypsin, plasmin, and kallikrein with a distinct potency spectrum .

Enzyme Kinetics Biochemical Assays Inhibitor Selectivity

Differential Clinical Efficacy in Severe Acute Pancreatitis: Gabexate Mesilate vs. Somatostatin and Octreotide

A meta-analysis of clinical trials for severe acute pancreatitis (AP) revealed a distinct efficacy profile for gabexate mesilate (FOY) compared to the antisecretory agents somatostatin (SS) and octreotide (OCT) [1]. While gabexate did not affect mortality (early or overall), it significantly improved the complication rate (Odds Ratio [OR] = 0.70, 95% CI: 0.56-0.88, P = 0.02), the number of patients with complications (OR = 0.61, 95% CI: 0.41-0.91, P = 0.01), and the number of cases requiring surgery (OR = 0.60, 95% CI: 0.39-0.92, P = 0.01) [1].

Gastroenterology Clinical Trial Meta-Analysis

Limited Efficacy in Post-ERCP Pancreatitis Prophylaxis: Gabexate vs. Placebo

An updated meta-analysis of randomized controlled trials found that gabexate mesylate (GM) prophylaxis did not significantly reduce the incidence of post-ERCP pancreatitis compared to placebo [1]. The pooled analysis showed pancreatitis developed in 5.7% of controls versus 4.8% of patients treated with GM, a non-significant difference (P = 0.34) [1].

Gastroenterology Prophylaxis Meta-Analysis

Ultra-Short Half-Life Necessitating Continuous Infusion: Gabexate vs. Nafamostat

Gabexate mesilate is characterized by an exceptionally short elimination half-life in human blood, reported to be 55 seconds [1]. This property necessitates its administration as a continuous intravenous infusion, in contrast to other serine protease inhibitors like nafamostat, which have a longer duration of action and different administration protocols [2].

Pharmacokinetics Drug Delivery Clinical Pharmacology

Comparative Oxidative Stress Reduction in Acute Pancreatitis: Gabexate vs. Nafamostat (In Vivo)

In a rat model of acute experimental pancreatitis, treatment with both gabexate mesilate (FOY) and nafamostat mesilate (FUT-175) markedly diminished oxidative stress in the pancreas and lung, as measured by malondialdehyde elevation and sulfhydryl group depletion [1]. The study indicates that both compounds exhibit comparable efficacy in mitigating this aspect of pancreatitis pathophysiology in vivo [1].

Oxidative Stress In Vivo Model Pancreatitis

Gabexate Mesilate Procurement: Optimal Research and Industrial Application Scenarios


Acute Pancreatitis Research: Focus on Reducing Disease Complications

For research programs investigating therapies for severe acute pancreatitis (AP) where the primary endpoint is a reduction in disease complications (e.g., organ failure, pseudocyst formation) or the need for surgical intervention, Gabexate Mesilate is a well-supported procurement choice. Meta-analysis evidence shows it significantly improves these outcomes, even though it does not affect mortality . This makes it an ideal tool for studies aimed at dissecting the mechanisms of disease progression and mitigating AP-related morbidity.

Pharmacokinetic and Drug Delivery Studies of Ultra-Short Half-Life Compounds

Given its exceptionally short half-life of approximately 55 seconds in human blood , Gabexate Mesilate is a valuable model compound for academic and industrial research focused on the formulation, stabilization, and continuous infusion delivery of rapidly metabolized small molecules. Studies on its stability in aqueous solution at varying pH levels provide a foundation for developing stable liquid or lyophilized preparations, a key area for pharmaceutical development [3].

In Vitro Assays Requiring Specific Serine Protease Inhibition

For in vitro biochemical or cell-based assays requiring precise inhibition of specific serine proteases, Gabexate Mesilate offers a well-defined quantitative profile. Its IC50 values for trypsin (9.4 μM), plasmin (30 μM), plasma kallikrein (41 μM), and thrombin (110 μM) allow researchers to select and report precise working concentrations, ensuring experimental rigor and facilitating cross-study reproducibility . This is a key differentiator from less well-characterized or broader-spectrum inhibitors.

In Vivo Models of Pancreatitis-Induced Oxidative Stress

Researchers utilizing in vivo rodent models of acute pancreatitis to study oxidative stress pathways will find Gabexate Mesilate to be an effective pharmacological tool. Direct comparative evidence shows that it markedly diminishes oxidative stress markers in the pancreas and lung, with efficacy comparable to the more potent inhibitor nafamostat . This allows for meaningful investigation of antioxidant mechanisms without the potential confounding effects of a broader or more potent protease inhibitor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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